molecular formula C15H11NO B3050346 1-Oxido-3-phenylquinolin-1-ium CAS No. 25308-72-9

1-Oxido-3-phenylquinolin-1-ium

Cat. No.: B3050346
CAS No.: 25308-72-9
M. Wt: 221.25 g/mol
InChI Key: AMSNCSCROOHIEF-UHFFFAOYSA-N
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Description

1-Oxido-3-phenylquinolin-1-ium is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a fusion of a benzene ring and a pyridine ring, with an additional phenyl group attached at the third position and an oxido group at the first position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Oxido-3-phenylquinolin-1-ium can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by oxidation to form the quinoline core. The reaction conditions typically involve the use of acidic catalysts such as sulfuric acid or hydrochloric acid, and the process may be facilitated by heating or microwave irradiation .

Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. These methods include the use of recyclable catalysts, solvent-free conditions, and alternative energy sources such as ultrasound or UV radiation .

Chemical Reactions Analysis

1-Oxido-3-phenylquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group or other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Oxido-3-phenylquinolin-1-ium involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Oxido-3-phenylquinolin-1-ium can be compared with other quinoline derivatives such as quinoline, isoquinoline, and their N-oxide counterparts. These compounds share a similar core structure but differ in their substituents and functional groups, which impart unique properties and reactivities .

Properties

IUPAC Name

1-oxido-3-phenylquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSNCSCROOHIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3[N+](=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296460
Record name 1-oxido-3-phenylquinolin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25308-72-9
Record name QUINOLINE, 1-OXIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-oxido-3-phenylquinolin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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